molecular formula C23H25NO5 B2717187 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid CAS No. 2230804-09-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid

Cat. No.: B2717187
CAS No.: 2230804-09-6
M. Wt: 395.455
InChI Key: IDYVKJRJDBARKV-UHFFFAOYSA-N
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Description

This compound (CAS No. 282524-98-5) is an Fmoc-protected amino acid derivative with a molecular formula of C₂₃H₂₅NO₄ and a molecular weight of 379.45 g/mol . It features a 1-hydroxycyclohexyl substituent attached to the α-carbon of the acetic acid backbone, which confers unique steric and electronic properties. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for amine functionalities, commonly utilized in solid-phase peptide synthesis (SPPS). The compound is stored under controlled conditions (2–8°C) due to its sensitivity to degradation, with safety hazards including skin irritation (H315) and respiratory tract irritation (H335) .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-21(26)20(23(28)12-6-1-7-13-23)24-22(27)29-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20,28H,1,6-7,12-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYVKJRJDBARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor.

    Final Assembly: The final step involves coupling the protected amino acid with the cyclohexyl and hydroxy groups under peptide coupling conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates and cyclohexyl derivatives.

    Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification: Industrial purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amine.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide or potassium permanganate.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Various bases and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.

Medicine

In medicine, peptides synthesized with this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for controlled peptide bond formation. The molecular targets are the amino groups of amino acids, and the pathways involved include nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid 1-hydroxycyclohexyl C₂₃H₂₅NO₄ 379.45 Hydroxyl group for H-bonding; cyclohexyl steric bulk
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-mesitylacetic acid (11d) Mesityl (2,4,6-trimethylphenyl) C₂₆H₂₅NO₄ 415.48 Electron-rich aromatic group; synthesized via Bi(OTf)₃ catalysis (45% yield)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid 4-Chlorophenyl C₂₃H₁₈ClNO₄ 407.85 Electrophilic chlorine substituent; forms 1:1 complex with acetic acid
(2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1]heptane C₂₂H₂₅NO₄ 367.44 Rigid bicyclic structure; enantiomeric specificity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C₂₁H₂₁N₃O₄ 379.41 Nitrogen heterocycle; enhanced solubility in polar solvents
2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl C₁₉H₁₆N₂O₄ 336.34 Electron-withdrawing nitrile group; potential for nucleophilic reactions

Steric and Electronic Effects

  • Hydroxycyclohexyl vs. Aromatic Substituents : The 1-hydroxycyclohexyl group in the main compound introduces a hydroxyl moiety capable of hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic mesityl (11d) or 4-chlorophenyl groups . The cyclohexyl ring adopts a chair conformation, creating steric hindrance that may influence peptide backbone conformation during SPPS.
  • Bicycloheptane vs.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid, often referred to as Fmoc-hydroxycyclohexylacetic acid, is a synthetic amino acid derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a hydroxycyclohexyl moiety, which may influence its biological activity and pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C20H27NO4C_{20}H_{27}NO_4 with a molecular weight of approximately 355.38 g/mol. The presence of the Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the development of peptide-based therapeutics.

The mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid primarily involves:

  • Fmoc Protection : The Fmoc group protects the amino group from undesired reactions during synthesis.
  • Peptide Bond Formation : Under peptide coupling conditions (e.g., using dicyclohexylcarbodiimide), the compound can form peptide bonds with other amino acids.
  • Nucleophilic Substitution : The hydroxy group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antimicrobial Properties

Compounds with similar structures often exhibit significant antimicrobial activity. Preliminary studies indicate that derivatives of hydroxycyclohexylacetic acid can inhibit bacterial growth, making them candidates for antibiotic development.

Anti-inflammatory Effects

Studies have shown that related compounds may possess anti-inflammatory properties. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A derivative was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
  • Anti-inflammatory Research : Another study assessed its impact on inflammatory markers in vitro, revealing a reduction in TNF-alpha and IL-6 levels .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that compounds with similar structural motifs could induce apoptosis, suggesting potential therapeutic applications in oncology .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities with various biological targets. These studies are crucial for understanding the pharmacokinetics and optimizing therapeutic efficacy.

Comparative Analysis Table

Property Fmoc-Hydroxycyclohexylacetic Acid Similar Compounds
Molecular Weight355.38 g/molVaries (typically 300-400 g/mol)
Antimicrobial ActivityModerateHigh in some derivatives
Anti-inflammatory PotentialModerateHigh in some derivatives
CytotoxicityModerateHigh in some derivatives

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